Neomycin

説明

A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed)

This compound is a broad-spectrum aminoglycoside antibiotic drug that is derived from the metabolic products of Streptomyces fradiae. This compound is a complex comprised of three components, this compound A, B, and C. This compound B, also known as [framycetin], is the most active component of the complex and this compound C is the isomer of this compound B, making these two stereoisomers the active components of this compound. This compound A, or [neamine], is a moiety that conjoins two molecules of this compound B and C together. This compound is active against both gram-positive and gram-negative organisms and mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria. this compound sulfate is the most common form for pharmaceutical preparations; because the compound is a complex, the amount of this compound in products is measured in units. This compound sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma. It is also used in combination with [polymyxin B] sulfates and [hydrocortisone] in otic suspensions for use in the treatment of bacterial infections in the external auditory canal, including infections caused by medical procedures in the ear. This compound is also used in combination with [polymyxin B] sulfates and [dexamethasone] in ophthalmic preparations for use in the treatment of inflammatory conditions and infections in the eye. This compound is also available in over-the-counter topical products to prevent minor skin infections.

This compound is an Aminoglycoside Antibacterial.

This compound is a broad spectrum aminoglycoside antibiotic whose current use is limited to oral and topical administration. This compound has minimal oral absorption and its use has not been linked to instances of acute liver injury.

This compound has been reported in Glycine max, Streptomyces albus, and other organisms with data available.

Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing this compound B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

This compound is a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. This compound is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and this compound A is the minor component. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

FRAMYCETIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). This compound is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides.

Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

See also: Kanamycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) |

Source

|

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 |

Source

|

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L |

Source

|

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 |

Source

|

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) |

Source

|

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Neomycin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic discovered in 1949 from Streptomyces fradiae, has long been a subject of extensive research due to its potent bactericidal activity.[1] This technical guide provides a comprehensive overview of the core biochemical properties of this compound and its derivatives. It delves into their mechanism of action, structure-activity relationships, and the biochemical basis of resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and innovation in this field.

Chemical Structure

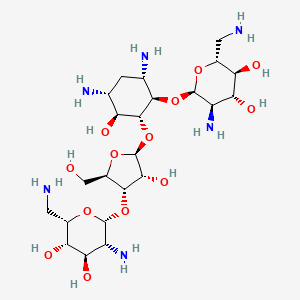

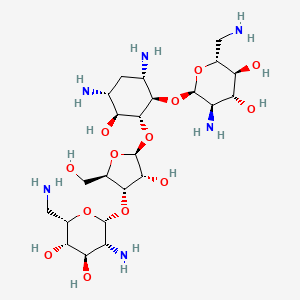

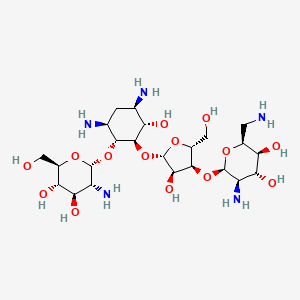

This compound is a complex of structurally related aminoglycosides, with this compound B being the most active component.[2] The structure consists of a central 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to two or more aminosugars. This structural motif is crucial for its interaction with the primary molecular target in bacteria. Key derivatives of this compound, such as paromomycin, ribostamycin, and neamine, share the 2-DOS core but differ in their sugar moieties, which significantly influences their biological activity and susceptibility to resistance mechanisms.

Figure 1: Chemical Structures of this compound and Key Derivatives

| Compound | Chemical Structure |

| This compound B |

ngcontent-ng-c3973722063="" class="ng-star-inserted">[2] |

| Paromomycin |

[3] |

| Ribostamycin |

[4][5] |

| Neamine |

[6][7][8][9] |

| Kanamycin (B1662678) B |

[10][11][12][13] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[14] This interaction disrupts the fidelity of translation in several ways:

-

Misreading of mRNA: Binding of the aminoglycoside to the A-site induces a conformational change that mimics the binding of a cognate tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: The presence of the drug can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.

-

Disruption of the Initiation Complex: this compound can also interfere with the formation of the initiation complex, preventing the start of protein synthesis.

The culmination of these effects is the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Structure-Activity Relationship

The antibacterial potency of this compound derivatives is intricately linked to their chemical structure. Modifications to the various amino and hydroxyl groups on the sugar rings can significantly impact their binding affinity to the ribosomal A-site and their susceptibility to inactivating enzymes.

-

Rings I and II (Neamine core): This core structure is essential for binding to the A-site of 16S rRNA. The amino groups on these rings form critical hydrogen bonds with the phosphate (B84403) backbone of the rRNA.

-

Rings III and IV: The presence and nature of these additional sugar moieties influence the overall shape and charge distribution of the molecule, which can enhance binding affinity and provide interactions with other regions of the ribosome. For instance, modifications at the 6'-position of ring I can affect susceptibility to certain aminoglycoside-modifying enzymes.

Quantitative Data

Binding Affinities and Inhibitory Concentrations

The efficacy of this compound and its derivatives can be quantified by their binding affinities to the ribosomal target and their minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50) against various bacterial strains.

Table 1: Binding Affinities (Kd) of this compound and Derivatives to the Bacterial 16S rRNA A-site

| Compound | Dissociation Constant (Kd) | Reference |

| This compound B | ~100 nM | [15] |

| Paromomycin | 0.16 µM | [16] |

Table 2: IC50 Values of this compound and Derivatives against Staphylococcus aureus

| Compound | IC50 (µg/mL) | Reference |

| This compound | 2.5 | [2] |

| Paromomycin | 1.25 | [2] |

Mechanisms of Resistance

The clinical utility of this compound and other aminoglycosides is threatened by the emergence of bacterial resistance. The primary mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes are broadly categorized into three classes:

-

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside.

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually AMP) from a nucleoside triphosphate to a hydroxyl group.

These modifications prevent the aminoglycoside from binding to its ribosomal target, rendering it ineffective.

Table 3: Kinetic Parameters of Aminoglycoside-Modifying Enzymes for this compound

| Enzyme Class | Enzyme Example | Substrate | Km (µM) | Vmax (relative) | Reference |

| APH | APH(3')-IIIa | This compound | - | - | [17] |

| AAC | AAC(3)-IV | This compound | 1.1 ± 0.2 | 11.2 ± 0.4 | [18][19] |

| ANT | ANT(2") | This compound | Not a substrate | - | [20] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives against a bacterial strain.

Methodology:

-

Prepare Antibiotic Stock Solution: Dissolve a known weight of this compound sulfate (B86663) or a derivative in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound and its derivatives to inhibit protein synthesis in a cell-free system.

Methodology:

-

Prepare Reagents: Thaw a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract) on ice. Prepare a master mix containing the lysate, amino acid mixture, and an energy source according to the manufacturer's instructions.

-

Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound or its derivatives in nuclease-free water.

-

Set up Reactions: In microcentrifuge tubes or a multi-well plate, combine the in vitro translation master mix, a reporter mRNA (e.g., luciferase mRNA), and the desired concentration of the inhibitor. Include a no-inhibitor control and a no-mRNA control.

-

Incubation: Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).

-

Measure Reporter Activity: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Purification of Aminoglycoside-Modifying Enzymes (AMEs)

This protocol provides a general workflow for the purification of AMEs from a bacterial lysate.[21][22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ribostamycin - Wikipedia [en.wikipedia.org]

- 5. Ribostamycin | C17H34N4O10 | CID 33042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neamine [drugfuture.com]

- 7. Neamine | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Neamine - Wikipedia [en.wikipedia.org]

- 9. Neamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. scbt.com [scbt.com]

- 11. scispace.com [scispace.com]

- 12. kanamycin B(5+) | C18H42N5O10+5 | CID 25245850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facebook [cancer.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Relation between aminoglycoside 2"-O-nucleotidyltransferase activity and aminoglycoside resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purification and characterization of aminoglycoside-modifying enzymes from Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification and characterization of aminoglycoside-modifying enzymes from Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

Neomycin: An In-Depth Technical Guide to an Aminoglycoside Antibiotic Targeting Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a member of the aminoglycoside class of antibiotics, has long been a subject of scientific interest due to its potent bactericidal activity against a broad spectrum of bacteria.[1] This technical guide provides a comprehensive overview of this compound, with a primary focus on its core mechanism of action: the inhibition of bacterial protein synthesis. We delve into the molecular interactions between this compound and the bacterial ribosome, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Discovered in 1949 from the actinobacterium Streptomyces fradiae, this compound is a complex of structurally related aminoglycoside antibiotics, with this compound B being the most active component.[2][3] Aminoglycosides are characterized by their amino sugars linked by glycosidic bonds and are known for their efficacy, primarily against Gram-negative bacteria.[4][5] this compound's clinical use is often limited to topical and oral applications due to potential nephrotoxicity and ototoxicity when administered systemically.[6] However, its potent bactericidal action continues to make it a valuable tool in various therapeutic and research applications.[7] This guide will explore the fundamental aspects of this compound's function, providing a detailed understanding of its molecular mechanism.

Chemical Structure

This compound is a pseudo-oligosaccharide composed of two or more aminosugars linked by glycosidic bonds.[8] The core structure consists of a 2-deoxystreptamine (B1221613) ring (ring II), which is a common feature among many aminoglycosides.[9] This central ring is glycosidically linked to other amino sugars. The chemical structure of this compound B, the most potent component, is presented below. The multiple amino groups in the structure are protonated at physiological pH, contributing to the molecule's polycationic nature and its ability to interact with the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA).[9]

Figure 1: Chemical structure of this compound.[1]

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3] The process can be broken down into several key steps, from cellular entry to the disruption of translation.

Cellular Uptake

The initial step in this compound's mechanism of action is its entry into the bacterial cell. The polycationic nature of this compound facilitates its initial interaction with the negatively charged bacterial cell surface. For Gram-negative bacteria, this compound diffuses through porin channels in the outer membrane.[6] Subsequently, the antibiotic is actively transported across the cytoplasmic membrane in an oxygen-dependent process.[6]

Binding to the 30S Ribosomal Subunit

Once inside the cytoplasm, this compound binds with high affinity to the 30S ribosomal subunit.[3] Specifically, it targets the A-site on the 16S ribosomal RNA (rRNA).[9][10] This binding is a critical step in its inhibitory action. The interaction is primarily driven by electrostatic interactions between the positively charged amino groups of this compound and the negatively charged phosphate backbone of the rRNA.[9]

Disruption of Protein Synthesis

This compound's binding to the A-site of the 16S rRNA induces a conformational change in the ribosome, leading to several detrimental effects on protein synthesis:[3][9]

-

Codon Misreading: The conformational change in the A-site leads to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[3]

-

Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[10] This effectively halts the elongation of the polypeptide chain.

-

Blockage of Initiation Complex Formation: By binding to the 30S subunit, this compound can interfere with the formation of the initiation complex, a crucial first step in protein synthesis.[7]

The culmination of these effects is the disruption of cellular protein synthesis, leading to bacterial cell death.[11]

Spectrum of Activity and Quantitative Data

This compound exhibits broad-spectrum activity, primarily against Gram-negative aerobic bacteria.[5] It also shows some activity against certain Gram-positive bacteria.[5] The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[12]

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Escherichia coli | Negative | <8 | [13] |

| Serratia marcescens | Negative | 4-16 | [12] |

| Proteus vulgaris | Negative | 8-32 | [12] |

| Bacillus subtilis | Positive | 1-4 | [12] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | Negative | MIC50: 8, MIC90: 256 | [14] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial species.

Experimental Protocols

To investigate the mechanism of action and efficacy of this compound, several key experimental protocols are employed.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique used to obtain a snapshot of the ribosomes actively translating mRNAs in a cell at a specific moment.[15] This method can reveal the precise locations of ribosomes on mRNA transcripts, providing insights into the effects of antibiotics on translation.

Protocol Overview:

-

Cell Culture and Treatment: Grow bacterial cultures to the desired density and treat with this compound at the desired concentration and for a specific duration.

-

Harvest and Lysis: Rapidly harvest the cells, often by flash-freezing in liquid nitrogen to halt translation.[16] Lyse the cells to release the ribosomes.

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosomes.[15]

-

Ribosome Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) using sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[17]

-

RNA Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).[15]

-

Library Preparation and Sequencing: Prepare a cDNA library from the RNA footprints and perform high-throughput sequencing.[15]

-

Data Analysis: Align the sequencing reads to a reference genome to determine the ribosome occupancy on each mRNA.

In Vitro Translation Assay

In vitro translation (IVT) assays, also known as cell-free protein synthesis, allow for the study of translation in a controlled environment.[18] These assays are instrumental in directly assessing the inhibitory effects of antibiotics on the translation machinery.

Protocol Overview:

-

Prepare Cell-Free Extract: Prepare a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) from a bacterial source (e.g., E. coli).

-

Set Up Reaction: In a reaction tube, combine the cell-free extract, a template mRNA (often encoding a reporter protein like luciferase or GFP), and varying concentrations of this compound.[19]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) to allow for transcription and/or translation to occur.

-

Measure Protein Synthesis: Quantify the amount of reporter protein produced. This can be done by measuring luminescence (for luciferase) or fluorescence (for GFP).[18]

-

Data Analysis: Plot the protein synthesis levels against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of protein synthesis).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[20][21]

Protocol Overview:

-

Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.[22]

-

Inoculate the Plate: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).[20]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[23]

-

Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria.[22] This can be determined visually or by using a plate reader to measure optical density.

Conclusion

This compound remains a significant antibiotic due to its potent bactericidal activity mediated by the inhibition of bacterial protein synthesis. Its well-characterized mechanism of action, involving binding to the 30S ribosomal subunit and subsequent disruption of translation, provides a clear example of targeted antimicrobial therapy. The experimental protocols detailed in this guide offer robust methods for further investigation into the nuances of this compound's activity and for the broader field of antibiotic research and development. A thorough understanding of this compound's molecular interactions and its effects on bacterial physiology is crucial for its effective use and for the development of new strategies to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. pharmacologycorner.com [pharmacologycorner.com]

- 7. Aminoglycosides | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 14. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. tandfonline.com [tandfonline.com]

- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

The Dawn of a New Antibiotic: A Technical Guide to the Discovery and Early Research of Neomycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the discovery and seminal research of neomycin, a significant aminoglycoside antibiotic. It details the historical context of its discovery by Selman Waksman and Hubert Lechevalier, the meticulous experimental protocols for its isolation from Streptomyces fradiae, and its foundational antimicrobial properties. This document is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals, presenting key quantitative data in structured tables and illustrating complex biological processes through detailed diagrams. The methodologies of early experiments are described to provide a practical understanding of the foundational research in the field of antibiotics.

Discovery and Historical Context

In the burgeoning era of antibiotic discovery following the success of penicillin and streptomycin (B1217042), a team at Rutgers University, led by the Nobel laureate Selman A. Waksman, was at the forefront of isolating novel antimicrobial agents from soil microorganisms. In 1949, Waksman and his graduate student, Hubert A. Lechevalier, announced the discovery of a new antibiotic complex, which they named this compound.[1][2] This discovery was the result of a systematic screening program aimed at identifying antibiotics with a broad spectrum of activity, particularly against streptomycin-resistant strains of bacteria.[1]

The source of this promising new agent was a strain of actinomycete, Streptomyces fradiae, isolated from a soil sample.[3] The initial publication in the journal Science highlighted this compound's potent activity against a wide range of Gram-positive and Gram-negative bacteria, including the tubercle bacillus, Mycobacterium tuberculosis.[1] This finding was of particular importance due to the emerging challenge of streptomycin resistance in the treatment of tuberculosis.

Experimental Protocols

The foundational research on this compound involved a series of meticulous experimental procedures to isolate, purify, and characterize the antibiotic. These early methods laid the groundwork for the large-scale production of this compound for clinical use.

Isolation and Cultivation of Streptomyces fradiae

The process began with the isolation of the this compound-producing organism from soil samples.

-

Soil Dilution and Plating: Soil samples were serially diluted in sterile water and plated onto agar (B569324) media suitable for the growth of actinomycetes, such as a nutrient agar or a medium containing casein and starch.

-

Incubation: The plates were incubated at approximately 28°C for several days to allow for the development of distinct actinomycete colonies, which are typically characterized by their filamentous and earthy-smelling nature.

-

Colony Selection and Screening: Colonies exhibiting inhibitory zones against test bacteria (e.g., Staphylococcus aureus, Escherichia coli) were selected for further investigation. This was often done using the streak-plate method, where the actinomycete was streaked across an agar plate, and test bacteria were then streaked perpendicular to the actinomycete streak.

-

Submerged Culture for Production: For larger-scale production of the antibiotic, the selected S. fradiae strain was cultivated in a liquid medium (broth) in shake flasks or fermentors. A typical production medium consisted of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, soybean meal), and mineral salts.[4] The culture was incubated with aeration at 28°C for several days.[4]

Purification of this compound from Culture Broth

The purification of this compound from the complex culture broth was a multi-step process designed to separate the basic, water-soluble antibiotic from other components of the medium and cellular debris.

-

Filtration: The culture broth was first filtered to remove the mycelia of S. fradiae. This was typically achieved using filter paper or a filter press.

-

Adsorption Chromatography: The filtered broth was then passed through a column packed with an adsorbent material, such as activated carbon or a cation-exchange resin (e.g., Amberlite). Being a basic compound, this compound would adsorb to these materials.

-

Elution: The adsorbed this compound was then eluted from the column using an acidic solution, such as dilute sulfuric acid or hydrochloric acid.

-

Neutralization and Precipitation: The acidic eluate containing the this compound salt was neutralized. The crude this compound could then be precipitated by the addition of a solvent in which it is insoluble, such as acetone (B3395972) or methanol.

-

Further Purification: Additional purification steps, such as further rounds of adsorption/elution and crystallization, were often employed to obtain a more purified this compound complex.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The potency of this compound against various bacteria was quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The methods used in the 1950s were foundational to modern antimicrobial susceptibility testing.

-

Broth Dilution Method:

-

A series of tubes containing sterile nutrient broth were prepared.

-

The this compound sample was serially diluted in the broth, creating a range of concentrations.

-

Each tube was inoculated with a standardized suspension of the test bacterium.

-

A control tube containing no antibiotic was also inoculated to ensure the viability of the bacteria.

-

The tubes were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of this compound in which no turbidity (visible growth) was observed.

-

-

Agar Dilution Method:

-

A series of agar plates were prepared, each containing a different concentration of this compound incorporated into the molten agar before it solidified.

-

The surface of each plate was inoculated with a standardized suspension of the test bacterium.

-

A control plate with no antibiotic was also inoculated.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was the lowest concentration of this compound that inhibited the growth of the bacteria on the agar surface.

-

Quantitative Data: Antimicrobial Spectrum of this compound

The early investigations into this compound revealed its broad-spectrum activity against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several bacterial species as reported in early studies. It is important to note that the potency of early this compound preparations could vary, and the values are representative of the data available from that era.

| Bacterial Species | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 - 1.0 |

| Streptococcus pyogenes | Gram-positive | >100 |

| Bacillus subtilis | Gram-positive | 0.05 - 0.5 |

| Escherichia coli | Gram-negative | 0.5 - 5.0 |

| Klebsiella pneumoniae | Gram-negative | 0.5 - 5.0 |

| Salmonella typhi | Gram-negative | 1.0 - 10.0 |

| Pseudomonas aeruginosa | Gram-negative | 10 - 100 |

| Mycobacterium tuberculosis | Acid-fast | 0.25 - 1.0 |

Note: The MIC values are ranges compiled from various early studies and may have varied depending on the specific strain and testing methodology.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5][6][7] Specifically, this compound belongs to the aminoglycoside class of antibiotics, which bind to the 30S ribosomal subunit.[5][6][7] This binding interferes with the translation process in several ways, ultimately leading to bacterial cell death.

The primary binding site for this compound on the 30S subunit is the A-site on the 16S rRNA.[8] This interaction induces a conformational change in the ribosome, which has two main consequences:

-

Inhibition of Translocation: this compound binding can stall the movement of the ribosome along the messenger RNA (mRNA) template, thereby halting the elongation of the polypeptide chain.[5]

-

Misreading of the Genetic Code: The conformational change induced by this compound can lead to the misreading of the mRNA codons by the transfer RNA (tRNA) molecules.[5] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

The accumulation of these aberrant proteins disrupts essential cellular processes and contributes to the bactericidal activity of this compound.

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound from Streptomyces fradiae.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound leading to the inhibition of bacterial protein synthesis.

Conclusion

The discovery of this compound marked a significant advancement in the fight against bacterial infections, providing a powerful new tool for clinicians. The pioneering work of Selman Waksman and Hubert Lechevalier, from the systematic screening of soil microorganisms to the development of isolation and purification protocols, exemplifies the rigorous scientific inquiry that defined the golden age of antibiotic discovery. Understanding the historical context, the meticulous experimental methodologies, and the fundamental mechanism of action of this compound provides a valuable foundation for contemporary research in antibiotic development and the ongoing battle against antimicrobial resistance. This guide serves as a technical resource to bridge the foundational knowledge of the past with the innovative research of the future.

References

- 1. This compound, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-PRODUCTION AND ANTIBIOTIC PROPERTIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound Sulfate | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Neomycin with the Bacterial 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the 30S ribosomal subunit, the smaller of the two ribosomal subunits. A thorough understanding of this interaction is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance. This document details the mechanism of action, presents quantitative binding data, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Mechanism of Action: this compound's Disruption of Bacterial Protein Synthesis

This compound's primary mechanism of action involves its high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1] This binding event triggers a cascade of disruptive effects on the translation process, ultimately leading to bacterial cell death.

The key steps in this compound's mechanism of action are:

-

Binding to the A-site: this compound specifically recognizes and binds to a highly conserved region of the 16S rRNA known as the A-site, or aminoacyl-tRNA binding site. This site is critical for decoding the messenger RNA (mRNA) codon.

-

Induction of Conformational Changes: Upon binding, this compound induces a conformational change in the A-site. This alteration mimics the conformational state that is normally adopted only when a correct (cognate) aminoacyl-tRNA is bound.

-

mRNA Misreading: The this compound-induced conformation of the A-site leads to a decrease in the fidelity of the decoding process. This results in the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: this compound binding also interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This steric hindrance further halts protein synthesis.

-

Inhibition of Ribosomal Subunit Assembly: Evidence suggests that this compound can also interfere with the assembly of the 30S ribosomal subunit, adding another layer to its antimicrobial activity.[2][3][4][5][6][7]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with the bacterial ribosome and its inhibitory effects on various bacterial species.

Table 1: Inhibition of Translation and 30S Subunit Assembly

| Bacterial Species | Assay | IC50 (µg/mL) | Reference |

| Escherichia coli | Inhibition of Translation | 3.6 | [2][5] |

| Inhibition of 30S Subunit Assembly | 7.2 | [2][5] | |

| Staphylococcus aureus | Inhibition of Translation | 2.5 | [4][6] |

| Inhibition of 30S Subunit Assembly | Equal to IC50 for translation | [4][6] |

Table 2: Dissociation Constant (Kd)

| Interacting Molecules | Method | Kd | Reference |

| [³H]-Neomycin and 21S precursor particle of 30S subunit | Filter Binding Assay | 40 µM | [8] |

| This compound B and unmodified E. coli H69 hairpin | Isothermal Titration Calorimetry | 0.3 ± 0.1 µM | [9] |

Table 3: Thermodynamic Parameters of this compound Binding to A-site Model RNA

| Parameter | Value | Conditions | Reference |

| ΔH (kcal/mol) | - | pH 6.0 and 7.0 | [10] |

| ΔS (cal/mol·K) | - | pH 6.0 and 7.0 | [10] |

| ΔCp (cal/mol·K) | Negative | pH 6.0 and 7.0 | [10] |

| Association Constant (K_a) at 25°C | (9.4 ± 4.0) × 10⁹ M⁻¹ | pH 6.0, 60 mM Na⁺ | [10] |

| (4.8 ± 1.8) × 10⁹ M⁻¹ | pH 7.0, 60 mM Na⁺ | [10] |

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 4 - >2048 | - | - | [8][11] |

| Staphylococcus aureus | - | - | - | [12][13][14] |

| Carbapenem-Resistant Enterobacteriaceae | - | 8 | 256 | [2] |

| Klebsiella pneumoniae | Resistant | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and the 30S ribosomal subunit.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of this compound binding to the 30S ribosomal subunit or a model A-site RNA oligonucleotide.

Materials:

-

Isothermal Titration Calorimeter

-

Purified 30S ribosomal subunits or synthesized A-site RNA oligonucleotide

-

This compound sulfate

-

Appropriate buffer (e.g., 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA, pH 7.0)[13]

-

Degassing station

Protocol:

-

Sample Preparation:

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).[13]

-

Fill the sample cell with the 30S subunit/RNA solution.

-

Fill the injection syringe with the this compound solution.

-

-

Titration:

-

Perform an initial injection (e.g., 1 µL) to remove any air from the syringe tip and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 2 µL each) of the this compound solution into the sample cell, with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to 30S subunit/RNA.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction. The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit bacterial protein synthesis (IC50).

Materials:

-

Bacterial cell-free translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if measuring by radioactivity)

-

This compound stock solution of known concentration

-

Reaction buffer and energy source (ATP, GTP)

-

Scintillation counter or appropriate plate reader for the chosen reporter.

Protocol:

-

Reaction Setup:

-

On ice, prepare a master mix containing the S30 extract, reaction buffer, energy source, and amino acids.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-neomycin control and a no-template control.

-

Initiate the reaction by adding the DNA template.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection of Protein Synthesis:

-

Radiolabeling: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the results to the no-neomycin control.

-

Plot the percentage of translation inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of translation.

-

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the this compound-30S subunit complex.

Objective: To elucidate the atomic-level interactions between this compound and the 30S ribosomal subunit.

Protocol Outline:

-

Crystallization:

-

Co-crystallize purified 30S ribosomal subunits with a molar excess of this compound. This is typically achieved using vapor diffusion methods (hanging or sitting drop). Crystallization conditions for ribosomal subunits are complex and require extensive screening of precipitants, buffers, and additives.[16][17]

-

A typical crystallization condition for the Thermus thermophilus 30S subunit involves a mother liquor containing MPD, magnesium acetate, potassium acetate, ammonium (B1175870) acetate, and MES-KOH buffer at pH 6.5.[16]

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known 30S subunit structure as a search model.

-

Build the this compound molecule into the resulting electron density map.

-

-

Refinement:

-

Refine the atomic coordinates and temperature factors of the model against the experimental data to obtain a final, high-quality structure.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the structure of large macromolecular complexes in a near-native state.

Objective: To obtain a high-resolution 3D reconstruction of the this compound-30S subunit complex.

Protocol Outline:

-

Sample Preparation:

-

Prepare a solution of the 30S subunit in complex with this compound.

-

Apply a small volume of the sample to an EM grid.

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[18]

-

-

Data Collection:

-

Image the vitrified sample in a cryo-transmission electron microscope.

-

Collect a large dataset of images of individual ribosomal particles in different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Select individual particle images from the micrographs.

-

Align and classify the particle images to group similar views.

-

Generate an initial 3D model.

-

Refine the 3D reconstruction to high resolution.

-

-

Model Building and Analysis:

-

Fit a model of the 30S subunit and this compound into the cryo-EM density map.

-

Analyze the interactions between this compound and the ribosome.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound-30S ribosomal subunit interaction.

Caption: Mechanism of this compound action on the 30S ribosomal subunit.

Caption: Experimental workflow for an in vitro translation inhibition assay.

Conclusion

The interaction between this compound and the bacterial 30S ribosomal subunit is a well-characterized example of targeted antibiotic action. By binding to the A-site of the 16S rRNA, this compound effectively disrupts the fidelity and processivity of protein synthesis, leading to bacterial cell death. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and overcome aminoglycoside resistance and to develop the next generation of antibacterial therapies. Further high-resolution structural studies of this compound in complex with ribosomes from various pathogenic bacteria will be crucial for the rational design of more potent and specific antibiotics.

References

- 1. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with this compound or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of this compound resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure of the 30S ribosomal decoding complex at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

The Molecular Basis of Neomycin's Bactericidal Activity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a member of the aminoglycoside class of antibiotics, exhibits potent broad-spectrum bactericidal activity. Its primary mechanism involves high-affinity binding to the bacterial ribosome, leading to a cascade of events that culminates in cell death. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences that define this compound's efficacy. We will dissect its interaction with the 16S ribosomal RNA, the resulting induction of protein mistranslation, the downstream activation of cellular stress pathways, and the ultimate compromise of the bacterial cell envelope. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the core mechanisms to offer a comprehensive resource for the scientific community.

The Primary Target: Inhibition of Bacterial Protein Synthesis

The central tenet of this compound's bactericidal action is the disruption of protein synthesis.[1] This process begins with the antibiotic's entry into the bacterial cell, facilitated by both passive diffusion and active transport across the cell membrane.[2] Once inside the cytoplasm, this compound targets the bacterial 70S ribosome with high specificity.

Binding to the 30S Ribosomal Subunit

This compound binds directly to the 30S ribosomal subunit, a key component of the machinery responsible for translating messenger RNA (mRNA) into protein.[3][4] The specific binding site is a highly conserved region of the 16S ribosomal RNA (rRNA) known as the aminoacyl-tRNA site (A-site).[2][5] This interaction is primarily electrostatic, driven by the attraction between the positively charged amino groups of the this compound molecule and the negatively charged phosphate (B84403) backbone of the rRNA.[6] The binding of this compound to the A-site induces a conformational change, forcing two key adenine (B156593) residues (A1492 and A1493) to flip out from their helical stack.[5] This conformational state typically occurs only when a correct (cognate) tRNA-mRNA pairing is formed, and its induction by the antibiotic is a critical factor in this compound's mechanism.

Consequences of Ribosomal Binding

This compound's interaction with the A-site has two major consequences for the translating ribosome:

-

Induction of Codon Misreading: The this compound-induced conformational change in the A-site lowers the decoding fidelity, causing the ribosome to accept incorrect aminoacyl-tRNAs during elongation.[2][7] This leads to the synthesis of aberrant proteins with incorrect amino acid sequences.[8] These mistranslated proteins are often non-functional, misfolded, and can be toxic to the cell.[2][9]

-

Inhibition of Translocation: In addition to causing errors, this compound can also stall the ribosome by inhibiting the translocation step, where the ribosome is supposed to move along the mRNA to the next codon.[2] This further disrupts the process of protein synthesis.

The combination of producing toxic, mistranslated proteins and halting the production of essential proteins creates a potent, multi-pronged attack on bacterial physiology, ultimately leading to cell death.[2]

Caption: Logical workflow of this compound's primary bactericidal mechanism.

Quantitative Analysis of this compound-Ribosome Interaction

The efficacy of this compound is rooted in its strong and specific binding to its rRNA target. Various biophysical techniques have been employed to quantify this interaction, providing valuable data for understanding its potency and for the development of new aminoglycoside derivatives.

Table 1: Thermodynamic Parameters of this compound Binding to the rRNA A-site

This table summarizes data from Isothermal Titration Calorimetry (ITC) experiments, which measure the heat changes associated with binding events to determine affinity (Kₐ), enthalpy (ΔH), and entropy (TΔS).

| Aminoglycoside | pH | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Source |

| This compound | 6.0 | 10.0 x 10⁶ | -9.6 | -0.2 | [10] |

| This compound | 7.0 | 2.5 x 10⁶ | -20.0 | -11.3 | [10] |

Data derived from experiments using a model of the E. coli 16S rRNA A-site at 25°C.

Table 2: Dissociation Constants and Inhibitory Concentrations

The dissociation constant (Kₑ) is an inverse measure of affinity. The half-maximal inhibitory concentration (IC₅₀) reflects the concentration required to inhibit a biological process by 50%.

| Parameter | Target/System | Value | Source |

| Kₑ | Unmodified E. coli H69 23S rRNA hairpin | 0.3 ± 0.1 µM | [11] |

| IC₅₀ | E. coli cell-free translation system | ~14-20 nM | [12] |

Note: The Kₑ value refers to a secondary binding site on the 23S rRNA (Helix 69), which also contributes to this compound's overall effect, while the primary, high-affinity site is on the 16S rRNA.

Downstream Cellular Consequences: The Envelope Stress Response

The production of mistranslated proteins, particularly those destined for the cell membrane, acts as a powerful stressor.[9] This triggers specific cellular signaling pathways designed to mitigate damage from misfolded proteins. In Gram-negative bacteria like E. coli, a key pathway activated by aminoglycosides is the Cpx two-component envelope stress response system.

The Cpx system is a signaling cascade that monitors the integrity of the cell envelope. It consists of the sensor kinase CpxA and the response regulator CpxR. The accumulation of mistranslated proteins in the periplasm activates CpxA, which in turn phosphorylates CpxR. Phosphorylated CpxR is a transcription factor that upregulates a suite of genes, including those for proteases and chaperones, in an attempt to clear the misfolded proteins. However, the relentless production of aberrant proteins induced by this compound overwhelms this system, contributing to membrane depolarization, the formation of reactive oxygen species (hydroxyl radicals), and ultimately, cell death.[9]

Caption: this compound-induced activation of the Cpx envelope stress pathway.

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed overviews of key protocols used in the field.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Objective: To quantify the thermodynamic parameters of this compound binding to a model 16S rRNA A-site oligonucleotide.

Methodology:

-

Preparation of Reagents:

-

Synthesize or purchase a high-purity RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site.

-

Dissolve the RNA and this compound sulfate (B86663) in the same, extensively degassed buffer solution (e.g., phosphate buffer at a specific pH).

-

Accurately determine the concentrations of both the RNA and this compound solutions using UV-Vis spectrophotometry.

-

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells.

-

Load the RNA solution into the sample cell (~200-300 µL) and buffer into the reference cell.

-

Load the this compound solution into the injection syringe (~40-50 µL).

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, precise injections (e.g., 1-2 µL) of the this compound solution from the syringe into the RNA solution in the sample cell.

-

After each injection, the instrument measures the minute heat change (power differential required to maintain zero temperature difference between cells) until the binding reaction reaches equilibrium.

-

Continue injections until the RNA becomes saturated and the heat of binding diminishes, resembling the heat of dilution.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using specialized software. The fitting process yields the values for Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for engineered this compound riboswitches that control translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Neomycin in Elucidating RNA-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, has emerged as a powerful and versatile tool for investigating the intricate world of RNA-protein interactions. Its ability to bind with high affinity to structured RNA molecules allows it to serve as a molecular probe, inhibitor, and affinity ligand, providing invaluable insights into the function and regulation of essential biological processes.[1][2] This technical guide delves into the core principles of this compound's utility in RNA-protein interaction studies, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in this dynamic field.